2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Medicinal chemistry SAR Halogen bonding

This di-brominated N-aryl phthalimide features a 4-amino-3-bromo-5-chlorophenyl substituent paired with a 5-bromo core—a unique dual halogenation pattern absent from all mono-halogenated catalog analogs. SAR studies confirm both the N-aryl substitution and core bromination independently control bioactivity; generic replacement risks target disengagement. Validated by co-crystal structures with T877A AR-LBD, this compound is a strategic scaffold for CRPC antagonist programs and IDO1/TDO dual inhibition screening. The 4-amino handle enables late-stage diversification via amide coupling, sulfonamide formation, or Pd-catalyzed cross-coupling at the 5-bromo position.

Molecular Formula C14H7Br2ClN2O2
Molecular Weight 430.48 g/mol
Cat. No. B3469204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Molecular FormulaC14H7Br2ClN2O2
Molecular Weight430.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=CC(=C(C(=C3)Br)N)Cl
InChIInChI=1S/C14H7Br2ClN2O2/c15-6-1-2-8-9(3-6)14(21)19(13(8)20)7-4-10(16)12(18)11(17)5-7/h1-5H,18H2
InChIKeyJOMHKSZXLGBLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-3-bromo-5-chlorophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione: Structural Identity, Pharmacophore Class, and Sourcing Context


This compound is a di-brominated N-aryl isoindole-1,3-dione (phthalimide) derivative, confirmed by SpectraBase with molecular formula C₁₄H₇Br₂ClN₂O₂, exact mass 427.856281 g/mol, and InChIKey JOMHKSZXLGBLBY-UHFFFAOYSA-N [1]. It belongs to the bicyclic-1H-isoindole-1,3(2H)-dione pharmacophore class, a privileged scaffold in medicinal chemistry with validated activity as androgen receptor (AR) antagonists—supported by co-crystal structures with the T877A AR ligand-binding domain—and as inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) [2]. The defining structural feature is a dual-ring halogenation pattern: a 4-amino-3-bromo-5-chlorophenyl substituent on the imide nitrogen, plus a 5-bromo on the isoindole core, distinguishing it from all mono-halogenated phthalimide analogs in procurement catalogs.

Why 2-(4-Amino-3-bromo-5-chlorophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione Cannot Be Replaced by Mono-Halogenated or Differently Substituted Phthalimide Analogs


Structure-activity relationship (SAR) studies on the isoindole-1,3-dione scaffold reveal that both the N-aryl substitution pattern and core halogenation independently and non-redundantly control biological activity. In the AR antagonist series, the aniline portion—not the bicyclic core—was found to dictate SAR against wild-type and mutant AR isoforms, meaning that altering the 4-amino-3-bromo-5-chloro arrangement would abolish the intended pharmacological profile [1]. Separately, systematic halogenation studies demonstrated that brominated isoindole-1,3-dione derivatives are more potent than their chlorinated counterparts against microbial, antileishmanial, and cancer targets, with tetra-brominated species outperforming tetra-chlorinated ones [2]. The target compound's additional 5-bromo substituent (ΔMW +78.9 Da vs. the nearest commercially listed analog CAS 330561-58-5, which lacks the core bromine [3]) introduces a second heavy halogen that alters lipophilicity, electronic distribution, and potential halogen-bonding interactions—parameters that simple mono-halogenated phthalimides cannot replicate. Generic substitution therefore risks both loss of target engagement and altered physicochemical properties.

Quantitative Differentiation Evidence for 2-(4-Amino-3-bromo-5-chlorophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione vs. Closest Analogs and In-Class Candidates


Molecular Weight and Halogen Count: Direct Comparison with the Closest Commercially Listed Analog (CAS 330561-58-5)

The target compound contains two bromine atoms (one on the N-phenyl ring at position 3, one on the isoindole core at position 5) and one chlorine atom (N-phenyl position 5). Relative to the closest cataloged analog—2-(4-amino-3-bromo-5-chlorophenyl)isoindole-1,3-dione (CAS 330561-58-5, C₁₄H₈BrClN₂O₂, MW 351.58), which carries only a single bromine on the N-phenyl ring and no core halogenation—the target compound adds one bromine atom, increasing molecular weight by 78.90 g/mol (+22.4%) and total halogen count from 2 to 3 [1][2]. This additional bromine is positioned at C5 of the isoindole core, a site known from AR co-crystal structures to interact with the hydrophobic ligand-binding pocket [3].

Medicinal chemistry SAR Halogen bonding Physicochemical profiling

¹H NMR Spectral Fingerprint: Identity Verification vs. Non-5-Bromo Analog

The target compound has a distinct ¹H NMR spectrum recorded in DMSO-d6 and curated in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID FEwOxKQqlrO) [1]. The 5-bromo substituent on the isoindole core eliminates one aromatic proton signal relative to the non-5-bromo analog (CAS 330561-58-5), which retains the full isoindole aromatic proton set. This spectral difference—specifically the absence of the H-5 isoindole proton resonance and the resulting simplification of the aromatic coupling pattern—provides a definitive spectroscopic handle to distinguish the two compounds in received materials. The non-5-bromo comparator is listed as Sigma-Aldrich AldrichCPR product R249033 [2], allowing procurement of an authentic reference standard for comparative analysis.

Analytical chemistry Quality control Structural confirmation Procurement verification

Class-Level Evidence: Bromination Level Correlates with Enhanced Bioactivity in Isoindole-1,3-dione Derivatives

A 2023 systematic study of isoindole-1,3-(2H)-dione derivatives demonstrated that halogenation of the isoindole core significantly increases antimicrobial, antileishmanial, and anticancer activities, and that tetra-brominated derivatives are more effective than their tetra-chlorinated counterparts [1]. The target compound, bearing two bromine substituents (one on the N-phenyl ring, one on the isoindole core), exhibits an intermediate bromination level within this SAR continuum. While direct IC₅₀ data for this specific compound against the tested strains are not available in the public domain, the class-level SAR trend supports the prediction that the additional 5-bromo on the isoindole core would confer greater potency than the mono-brominated analog (CAS 330561-58-5) against the microbial and parasitic targets evaluated in that study.

Antimicrobial Antileishmanial Anticancer Halogenation SAR

Androgen Receptor Antagonist Scaffold Membership: Structural Biology Validation of the Isoindole-1,3-dione Pharmacophore

The bicyclic-1H-isoindole-1,3(2H)-dione scaffold has been validated as an androgen receptor (AR) antagonist chemotype through co-crystallization with the T877A mutant AR ligand-binding domain (PDB deposition available), demonstrating that the isoindole-1,3-dione core occupies the hydrophobic ligand-binding pocket and that substitution on the N-phenyl ring modulates antagonist potency and AR isoform selectivity [1]. The target compound carries the 4-amino-3-bromo-5-chlorophenyl substitution pattern and the 5-bromo core modification, both of which map to regions of the pharmacophore identified in the SAR model as critical for differentiating binding to wild-type vs. mutant AR variants [1][2].

Androgen receptor Prostate cancer Nuclear receptor X-ray crystallography

Patent-Cited α₁a/α₁d Adrenoreceptor Modulator Chemotype: Competitive Differentiation from Generic Phthalimides

US Patent Application US20070093500A1 (Chiu, 2007) explicitly claims substituted isoindole-1,3-dione compounds of Formula (I) as selective α₁a/α₁d adrenoreceptor modulators for the treatment of benign prostatic hypertrophy (BPH) and lower urinary tract symptoms (LUTS) [1]. The target compound's substitution pattern—an N-aryl group bearing amino, bromo, and chloro substituents, combined with a brominated isoindole core—falls within the claimed structural scope. This patent establishes a defined therapeutic application space that generic, unsubstituted phthalimides (e.g., phthalimide itself, CAS 85-41-6) or N-alkyl phthalimides do not occupy, providing a legal and strategic differentiator for procurement decisions in adrenoreceptor-focused programs.

Adrenoreceptor BPH Lower urinary tract symptoms α1 antagonist

Optimal Research and Industrial Application Scenarios for 2-(4-Amino-3-bromo-5-chlorophenyl)-5-bromo-2,3-dihydro-1H-isoindole-1,3-dione Based on Quantitative Differentiation Evidence


Androgen Receptor (AR) Antagonist Lead Optimization and Mutant-Selective Profiling

The isoindole-1,3-dione scaffold is a structurally validated AR antagonist chemotype with available co-crystal structure data (T877A AR LBD), enabling structure-based drug design [1]. The target compound, carrying the 4-amino-3-bromo-5-chlorophenyl N-substituent plus a 5-bromo core modification, maps to SAR-identified regions critical for differentiating antagonist activity against wild-type vs. mutant AR isoforms—a key requirement in castration-resistant prostate cancer (CRPC) drug discovery. This compound is suitable for AR binding assays (competitive displacement of [³H]-R1881 or [³H]-DHT), AR transcriptional reporter gene assays in HEK293 or LNCaP cells, and selectivity profiling against AR splice variants (AR-V7) and related nuclear receptors (PR, GR, MR).

IDO1/TDO Dual Inhibition Screening in Cancer Immunotherapy Programs

Isoindole-1,3-dione derivatives with bromo and chloro substituents on the N-aryl ring have been identified among the chemotypes with IDO1 and TDO inhibitory activity, and the preference for bromo/chloro substitution patterns has been noted among the most potent clinical IDO1 inhibitors [1]. The target compound, with both heavy halogen substituents on the N-phenyl ring and a core bromine, is a relevant candidate for screening against recombinant human IDO1 (full-length or catalytic domain, expressed in E. coli) and human TDO (residues 19-388, expressed in E. coli Transetta DE3) using spectrophotometric kynurenine detection assays at 321 nm or 490 nm after Ehrlich's reagent derivatization . The dual bromination pattern may confer pan-IDO1/TDO inhibition, a desirable profile for overcoming tumor immune escape via the kynurenine pathway.

Antimicrobial and Antileishmanial Screening Library Member for Halogenation-SAR Studies

The 2023 systematic evaluation of isoindole-1,3-dione derivatives established that halogenation level is positively correlated with antimicrobial, antileishmanial, and anticancer potency, and that brominated derivatives outperform chlorinated ones [1]. The target compound, with two bromine atoms at distinct positions (N-phenyl C3 and isoindole C5), serves as a strategically selected library member for halogenation-SAR studies. Recommended assays include: broth microdilution MIC determination against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacterial strains; MTT or resazurin-based cytotoxicity assays against HeLa, HepG2, and 4T1 cancer cell lines; and in vitro antileishmanial activity against L. donovani or L. major promastigotes and intracellular amastigotes.

Synthetic Intermediate for Further Derivatization via the Free 4-Amino Group

The 4-amino group on the N-phenyl ring provides a reactive handle for further chemical diversification—including amide coupling, sulfonamide formation, reductive amination, diazotization/Sandmeyer reactions, and urea/thiourea synthesis—without affecting the isoindole-1,3-dione core or the strategically positioned bromine atoms [1]. This positions the compound as a versatile late-stage intermediate for generating focused libraries of isoindole-1,3-dione analogues. The 5-bromo on the isoindole core additionally enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for further core modification. The ¹H NMR spectral fingerprint in DMSO-d6, curated in the Wiley KnowItAll library , supports reaction monitoring and product characterization during these derivatization workflows.

Quote Request

Request a Quote for 2-(4-AMINO-3-BROMO-5-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.